molecular formula C7H13NO B175722 4,5,5-Trimethyl-2-pyrrolidinone CAS No. 16068-61-4

4,5,5-Trimethyl-2-pyrrolidinone

Cat. No.: B175722
CAS No.: 16068-61-4
M. Wt: 127.18 g/mol
InChI Key: DXWRNWUSWFXALD-UHFFFAOYSA-N
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Description

4,5,5-Trimethyl-2-pyrrolidinone is a heterocyclic organic compound with the molecular formula C7H13NO. It is a derivative of pyrrolidinone, characterized by the presence of three methyl groups at the 4 and 5 positions of the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5-Trimethyl-2-pyrrolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethyl-2-cyclohexen-1-one with ammonia or primary amines, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,5,5-Trimethyl-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4,5,5-Trimethyl-2-pyrrolidinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,5-Trimethyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trimethyl-2-pyrrolidinone
  • 1,5-Dimethyl-2-pyrrolidinone
  • 2-Pyrrolidinone

Uniqueness

4,5,5-Trimethyl-2-pyrrolidinone is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

4,5,5-trimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-4-6(9)8-7(5,2)3/h5H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWRNWUSWFXALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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